molecular formula C8H3BrO3 B1265426 4-Bromophthalic anhydride CAS No. 86-90-8

4-Bromophthalic anhydride

Cat. No.: B1265426
CAS No.: 86-90-8
M. Wt: 227.01 g/mol
InChI Key: BCKVHOUUJMYIAN-UHFFFAOYSA-N
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Description

4-Bromophthalic anhydride: is an organic compound with the molecular formula C8H3BrO3 . It is a derivative of phthalic anhydride, where one of the hydrogen atoms on the benzene ring is replaced by a bromine atom. This compound is typically found as a white to off-white crystalline solid and is used as an intermediate in organic synthesis, particularly in the production of dyes, polymers, and pharmaceuticals .

Mechanism of Action

Target of Action

4-Bromophthalic anhydride (4-BPA) is primarily used as a reagent in organic synthesis . It is a versatile compound that can interact with a variety of targets, depending on the specific reaction conditions and the presence of other reactants. The primary targets of 4-BPA are often nucleophilic sites on molecules, where it can act as an electrophile.

Mode of Action

The mode of action of 4-BPA involves its reaction with nucleophiles. For example, in the presence of amines, 4-BPA can undergo a reaction to form phthalimide derivatives . The bromine atom on the 4-BPA molecule is electrophilic and can be displaced by nucleophiles, leading to the formation of new bonds.

Biochemical Pathways

The exact biochemical pathways affected by 4-BPA can vary widely depending on the specific context of its use. In general, 4-BPA can be involved in the synthesis of various organic compounds, including drug molecules and biologically active molecules . The resulting compounds can then participate in various biochemical pathways, potentially exerting a wide range of effects.

Result of Action

The molecular and cellular effects of 4-BPA’s action are largely dependent on the specific compounds it is used to synthesize. For instance, if 4-BPA is used in the synthesis of a drug molecule, the effects of its action would be related to the pharmacological activity of that drug .

Action Environment

The action, efficacy, and stability of 4-BPA can be influenced by various environmental factors. For example, the presence of other reactants can influence the course of the reaction involving 4-BPA. Additionally, factors such as temperature, pH, and solvent can also affect the reaction .

Biochemical Analysis

Biochemical Properties

4-Bromophthalic anhydride plays a significant role in biochemical reactions, particularly in the synthesis of phthalimide and naphthalimide-based organic π-conjugated small molecules . It interacts with various enzymes and proteins, including alkyl amines, through condensation reactions. These interactions are crucial for the formation of alkylated 4-bromophthalimide precursors, which are essential for the development of electronic devices such as sensors and photovoltaic cells .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with alkyl amines can lead to changes in the self-assembly tendencies of materials, impacting their optoelectronic properties and performance . These changes can alter cellular processes, including the regulation of metabolic pathways and the expression of specific genes involved in cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It undergoes nucleophilic attack on the carbonyl group, leading to the formation of tetrahedral intermediates . This mechanism is common in anhydride reactions and is essential for the compound’s role in enzyme inhibition or activation. The changes in gene expression observed with this compound are likely due to its ability to interact with specific transcription factors or regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as temperature and exposure to moisture Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cellular metabolism and gene expression being particularly notable

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired biochemical effects without causing significant harm. Understanding these dosage effects is essential for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to the degradation of phthalates It interacts with enzymes and cofactors that facilitate its breakdown and conversion into other metabolites These interactions can affect metabolic flux and the levels of specific metabolites within cells

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments. Understanding the transport and distribution of this compound is essential for determining its bioavailability and potential effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Bromophthalic anhydride typically involves the bromination of phthalic anhydride. One common method includes dissolving sodium hydroxide in water, adding phthalic anhydride and a phase transfer catalyst, and performing a reaction with programmed temperature control in three stages. After the reaction, 20% fuming sulfuric acid is added for acidification, followed by the addition of a sodium bisulfite aqueous solution to remove excess bromine. The product is then extracted using an organic solvent, distilled, and dehydrated under vacuum to obtain the final product .

Industrial Production Methods: In industrial settings, the production of this compound often involves similar steps but on a larger scale. The process is optimized to increase yield and purity while reducing energy consumption and waste production. The use of continuous flow reactors and advanced purification techniques helps achieve high efficiency and environmental compliance .

Chemical Reactions Analysis

Types of Reactions: 4-Bromophthalic anhydride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Phthalic anhydride: The parent compound without the bromine substitution.

    4-Chlorophthalic anhydride: Similar structure but with a chlorine atom instead of bromine.

    4-Nitrophthalic anhydride: Contains a nitro group instead of bromine.

Uniqueness: 4-Bromophthalic anhydride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. The bromine atom makes it more reactive in certain substitution and coupling reactions compared to its non-halogenated counterpart, phthalic anhydride .

Properties

IUPAC Name

5-bromo-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKVHOUUJMYIAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70235342
Record name 4-Bromophthalic anhydride
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Molecular Weight

227.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86-90-8
Record name 4-Bromophthalic anhydride
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Record name 4-Bromophthalic anhydride
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Record name 4-Bromophthalic anhydride
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Record name 4-bromophthalic anhydride
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Record name 4-BROMOPHTHALIC ANHYDRIDE
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Synthesis routes and methods

Procedure details

36.5 grams of 4-chlorophthalic anhydride were dissolved in 5.5 grams of chlorobenzene. The mixture was heated to 110° C. 0.029 grams of iron powder was added and 10 grams of bromine were added over a three hour period. The reaction temperature was increased to 135° C. and another 5 grams of bromine were added. The reaction mixture was then heated to 165° C. and another 6.2 grams of bromine were added. The mixture was analyzed by a gas chromatographic method and it was found that the 4-chlorophthalic anhydride had not reacted to form 4-bromophthalic anhydride.
Quantity
36.5 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
6.2 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0.029 g
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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